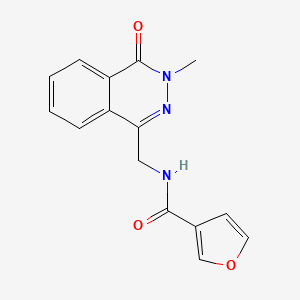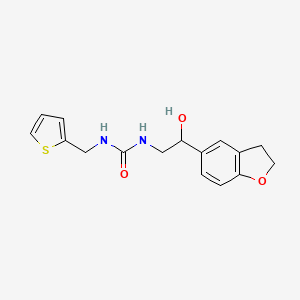
2,2-Dimethylcyclopentane-1-carbonitrile
Vue d'ensemble
Description
2,2-Dimethylcyclopentane-1-carbonitrile is a chemical compound with the CAS Number: 153580-00-8 . It has a molecular weight of 123.2 and is typically found in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code is 1S/C8H13N/c1-8(2)5-3-4-7(8)6-9/h7H,3-5H2,1-2H3 . This indicates that the molecule consists of a cyclopentane ring with two methyl groups (CH3) attached to the same carbon atom and a carbonitrile group (C≡N) attached to a different carbon atom on the ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not provided in the sources I have.Applications De Recherche Scientifique
Phototransposition and Photoaddition Reactions
Research by Howell, Pincock, and Stefanova (2000) explores the photochemical reactivity of dimethylbenzonitriles, which, like 2,2-Dimethylcyclopentane-1-carbonitrile, contain nitrile groups. They investigated the phototransposition in acetonitrile and photoaddition of 2,2,2-trifluoroethanol to various dimethylbenzonitrile isomers. This study highlights the complex photochemical pathways possible for nitrile-containing compounds, including addition reactions and phototransposition, which could be relevant for understanding the reactivity of structurally related compounds such as this compound in similar conditions (Howell, Pincock, & Stefanova, 2000).
Cycloaddition Reactions
The study by Schwebel and Margaretha (2000) on the photocycloaddition of 2H-1-Benzopyran-3-carbonitriles and 2H-1-Benzothiopyran-3-carbonitriles to alkenes and alkenynes provides insights into the reactivity of carbonitrile compounds under UV light. These reactions, involving cyclic carbonitriles, offer a glimpse into the potential photochemical applications of this compound in synthesizing complex cyclic structures through similar photocycloaddition processes (Schwebel & Margaretha, 2000).
Enantioselective Synthesis
Metz, Kreutziger, and Jäger (2022) explored the enantioselective mono reduction of cyclic diketones, demonstrating the potential of cyclic compounds for the synthesis of important building blocks in natural product synthesis. This research indicates the utility of cyclic compounds, similar to this compound, in asymmetric synthesis and the production of enantiomerically enriched compounds, highlighting the importance of such structures in synthetic organic chemistry (Metz, Kreutziger, & Jäger, 2022).
Propriétés
IUPAC Name |
2,2-dimethylcyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)5-3-4-7(8)6-9/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQUNIXBJWWKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153580-00-8 | |
| Record name | 2,2-dimethylcyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)




![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)
![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)
